molecular formula C21H24N6O5 B13467531 3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione

Cat. No.: B13467531
M. Wt: 440.5 g/mol
InChI Key: OCMFBTOMIQKAGK-UHFFFAOYSA-N
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Description

3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azidohexyl group, a phenylamino group, and a piperidine-dione core, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine-Dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylamino Group: This step often involves a nucleophilic substitution reaction where an amine group is introduced to the aromatic ring.

    Attachment of the Azidohexyl Group: This is usually done through an azidation reaction, where an azide group is introduced to the hexyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azido group, converting it to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific proteins or pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The phenylamino group can interact with proteins, potentially inhibiting their function. The piperidine-dione core provides structural stability and can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the piperidine-dione core but lacks the azidohexyl and phenylamino groups.

    Lenalidomide: Similar to thalidomide but with additional functional groups that enhance its activity.

    Pomalidomide: Another derivative of thalidomide with modifications that improve its efficacy.

Uniqueness

3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione is unique due to the presence of the azidohexyl group, which allows for versatile chemical modifications. This makes it a valuable compound for research applications where specific functionalization is required.

Properties

Molecular Formula

C21H24N6O5

Molecular Weight

440.5 g/mol

IUPAC Name

3-[3-[3-(6-azidohexoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C21H24N6O5/c22-26-23-10-3-1-2-4-11-32-15-7-5-6-14(12-15)24-16-13-19(29)27(21(16)31)17-8-9-18(28)25-20(17)30/h5-7,12-13,17,24H,1-4,8-11H2,(H,25,28,30)

InChI Key

OCMFBTOMIQKAGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCCCCCN=[N+]=[N-]

Origin of Product

United States

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